3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde
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Overview
Description
3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 2-oxopyrrolidin-1-yl group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde typically involves the reaction of 3-methyl-4-bromobenzaldehyde with 2-oxopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 3-Methyl-4-(2-oxopyrrolidin-1-YL)benzoic acid.
Reduction: 3-Methyl-4-(2-oxopyrrolidin-1-YL)benzyl alcohol.
Substitution: Products such as 3-Methyl-4-(2-oxopyrrolidin-1-YL)-2-nitrobenzaldehyde or 3-Methyl-4-(2-oxopyrrolidin-1-YL)-2-bromobenzaldehyde.
Scientific Research Applications
3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-(3-(2-oxopyrrolidin-1-yl)propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Ibuzatrelvir
- Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate
Uniqueness
3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-methyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-9-7-10(8-14)4-5-11(9)13-6-2-3-12(13)15/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
COTHEOXOIGJHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2CCCC2=O |
Origin of Product |
United States |
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